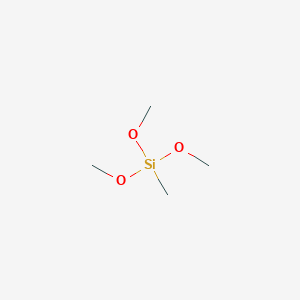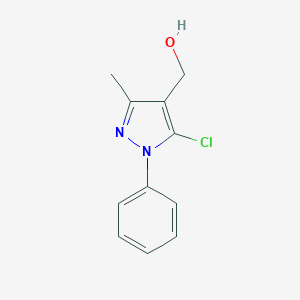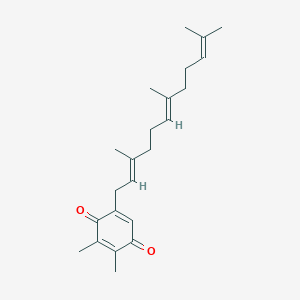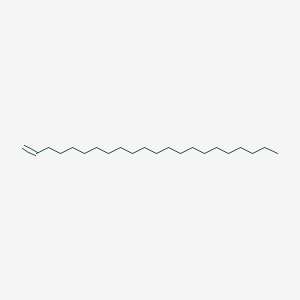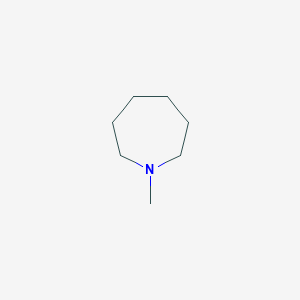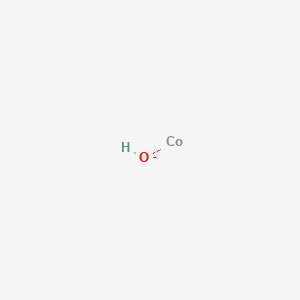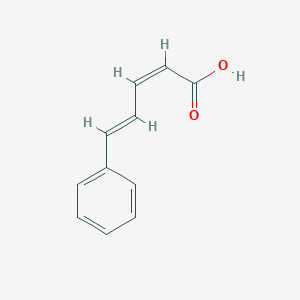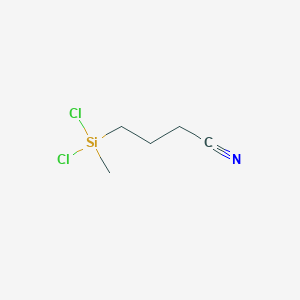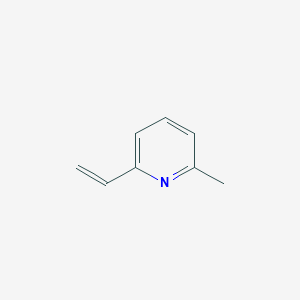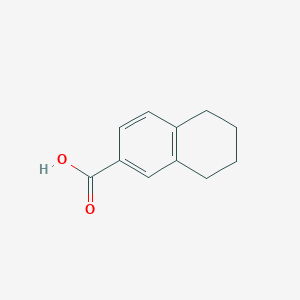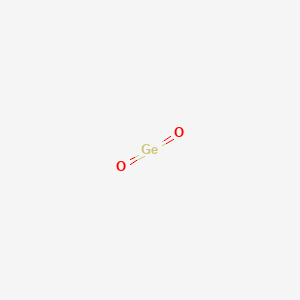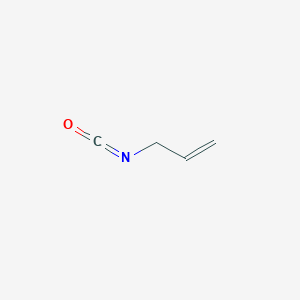
烯丙基异氰酸酯
描述
Allyl isocyanate is a member of isocyanates . It is a colorless liquid that turns yellow on standing . It is used as an organic intermediate, cross-linking agent, and polymer modifier . It is also used in the synthesis and characterization of biodegradable dextran-allyl isocyanate-ethylamine/polyethylene glycol-diacrylate hydrogels .
Synthesis Analysis
The allyl cyanate/isocyanate rearrangement represents a powerful strategy for the construction of the allyl isocyanate moiety . This rearrangement usually occurs at or below ambient temperature with no need to use any metal catalyst, in a stereospecific way, and with a complete transfer of chirality .Molecular Structure Analysis
The molecular formula of Allyl isocyanate is C4H5NO . The IUPAC name is 3-isocyanatoprop-1-ene . The InChI is 1S/C4H5NO/c1-2-3-5-4-6/h2H,1,3H2 and the Canonical SMILES is C=CCN=C=O .Chemical Reactions Analysis
The allyl cyanate/isocyanate rearrangement is a powerful strategy for the construction of the allyl isocyanate moiety . This rearrangement gives access to various classes of compounds with wide structural and functional diversity .Physical And Chemical Properties Analysis
Allyl isocyanate has a molecular weight of 83.09 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 2 . The Exact Mass is 83.037113783 g/mol and the Monoisotopic Mass is 83.037113783 g/mol .科学研究应用
Polyurethane Production
Allyl isocyanate plays a significant role in the production of polyurethanes (PUs), which are key players in the plastics industry . PUs are used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
Green Chemistry
There is an increasing interest in the production of bio-based isocyanates due to environmental concerns about fossil-based isocyanates . Allyl isocyanate can be derived from biomass, making it a potential candidate for green chemistry applications .
Food Preservation
Allyl isocyanate has been investigated for its potential use as a food preservative . However, its safety for this application is still under review .
Synthesis of Biodegradable Hydrogels
Allyl isocyanate finds its application in the synthesis and characterization of biodegradable dextran-allyl isocyanate-ethylamine/polyethylene glycol-diacrylate hydrogels . These hydrogels can be used for controlled drug delivery systems .
Research and Patent Trends
The applications of allyl isocyanate correlate with current research trends and patent applications . This suggests that new applications of this compound are being explored and developed .
Future Prospects
The future of allyl isocyanate lies in the development of green PUs with properties and performance comparable to fossil-based ones . This will require overcoming the main difficulties in the synthesis of biomass-based PUs .
作用机制
Although the mechanism of action is still not fully understood, several pathways have been identified . Allyl isothiocyanate (AITC) is a phytochemical that is abundantly present in cruciferous vegetables of the Brassicaceae family . AITC carries pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities .
安全和危害
Allyl isocyanate is flammable and containers may explode when heated . It causes burns of eyes, skin, and mucous membranes . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
属性
IUPAC Name |
3-isocyanatoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-2-3-5-4-6/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBPYFMVGFDZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061719 | |
| Record name | 1-Propene, 3-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl isocyanate | |
CAS RN |
1476-23-9 | |
| Record name | Allyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 3-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 3-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLYL ISOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allyl isocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK4CJU9MCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of allyl isocyanate?
A1: Allyl isocyanate has a molecular formula of C4H5NO and a molecular weight of 83.09 g/mol.
Q2: What spectroscopic data are available for characterizing allyl isocyanate?
A2: Allyl isocyanate has been characterized using various spectroscopic techniques including Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and microwave spectroscopy. [, , , , ] These techniques provide valuable information about its functional groups, structure, and conformational preferences.
Q3: How does allyl isocyanate behave in polymer synthesis?
A3: Allyl isocyanate serves as a valuable monomer in the synthesis of polyisocyanates, a unique class of polymers with diverse applications. [, , , , , ] Its reactivity stems from the isocyanate group, enabling polymerization reactions. The presence of the alkene group allows for further modification of the resulting polymers through thiol-ene click chemistry. [, , ]
Q4: Can allyl isocyanate be used in the creation of biodegradable polymers?
A4: Yes, allyl isocyanate has been successfully incorporated into biodegradable hydrogel networks, including those based on dextran and poly(D,L)lactide. [, , , , ] These hydrogels have shown promise for controlled drug release applications. [, , , ]
Q5: What are the thermal properties of polymers incorporating allyl isocyanate?
A5: The thermal properties of allyl isocyanate-containing polymers vary depending on the other monomers and crosslinking agents used. Studies have shown that incorporation of allyl isocyanate into polyurethane/graphene hybrids can enhance thermal stability and impart shape memory effects. []
Q6: Does allyl isocyanate play a role in catalysis?
A6: While allyl isocyanate is not typically used as a catalyst itself, it is employed as a reagent in various synthetic transformations. For instance, it can be used to introduce allyl carbamate groups into molecules, which can then be further functionalized. []
Q7: Have computational methods been used to study allyl isocyanate?
A7: Yes, computational chemistry has been instrumental in understanding the conformational preferences of allyl isocyanate in the gas phase. Density functional theory (DFT) calculations, including those incorporating dispersion corrections, have been employed to determine its lowest energy conformers. []
Q8: How does the structure of allyl isocyanate influence its reactivity?
A8: The reactivity of allyl isocyanate is primarily attributed to the electrophilic nature of its isocyanate group, which readily reacts with nucleophiles like amines and alcohols. [, , , ] The allyl group, with its double bond, allows for further modifications through reactions like thiol-ene additions, expanding its utility in polymer chemistry and materials science. [, , , ]
Q9: What is known about the stability of allyl isocyanate?
A9: While specific stability data for allyl isocyanate might require further investigation, isocyanates, in general, are known to be reactive towards nucleophiles like water. [] Proper handling and storage conditions, often under anhydrous conditions, are crucial to prevent degradation.
Q10: Are there specific safety concerns associated with allyl isocyanate?
A10: As with any chemical, handling allyl isocyanate requires caution. Isocyanates, in general, are known to be potential respiratory sensitizers. [] Appropriate personal protective equipment and working in a well-ventilated area are essential. Adhering to safety data sheets and established handling procedures is crucial.
Q11: How is allyl isocyanate typically characterized and quantified?
A11: Allyl isocyanate can be characterized using various analytical techniques. Common methods include:
Q12: What resources are essential for research involving allyl isocyanate?
A12: Research on allyl isocyanate requires a well-equipped chemistry laboratory with capabilities for organic synthesis, polymer chemistry, and materials characterization. Essential resources include:
Q13: What are some key milestones in the research of allyl isocyanate?
A13: While a comprehensive historical account might require further research, key milestones in allyl isocyanate research likely include:
Q14: What are some examples of cross-disciplinary research involving allyl isocyanate?
A14: Allyl isocyanate's unique properties make it suitable for various cross-disciplinary research applications, including:
- Polymer Chemistry and Materials Science: Development of novel polymers with tailored properties, such as shape memory polymers and biodegradable hydrogels. [, , , , , , ]
- Biomedical Engineering and Drug Delivery: Creation of biocompatible and biodegradable materials for controlled drug release, tissue engineering, and wound healing applications. [, , , , ]
- Organic Chemistry and Chemical Synthesis: Utilization of allyl isocyanate as a building block in the synthesis of complex molecules, potentially with pharmaceutical applications. [, ]
- Computational Chemistry: Modeling and predicting the properties and behavior of allyl isocyanate and its derivatives, guiding experimental design and material development. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



